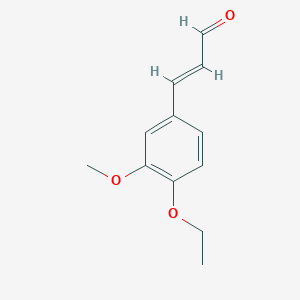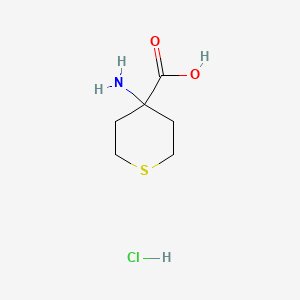
ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-aminooxane-2-carboxylate hydrochloride, also known as 2-aminooxazoline (2-AOX), is a synthetic chiral compound that is widely used in pharmaceutical and laboratory research. It is a mixture of diastereomers, meaning it contains two or more isomers with different physical and chemical properties. The two isomers of 2-AOX are the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other. 2-AOX is used in many laboratory experiments, as it is a valuable reagent for the synthesis of various compounds.
科学的研究の応用
2-AOX is used in many different scientific research applications, such as drug discovery, organic synthesis, and biochemistry. In drug discovery, 2-AOX is used to study the structure-activity relationships of various compounds. It is also used in organic synthesis to produce a wide range of compounds, such as chiral amines, amino acids, and peptides. In biochemistry, 2-AOX is used to study the structure and function of proteins and enzymes.
作用機序
2-AOX is a chiral compound, meaning it has two non-superimposable mirror images. This property allows it to interact with other molecules in a specific way. For example, 2-AOX can interact with enzymes and proteins, which can affect their structure and function. It can also interact with other molecules, such as small molecules, peptides, and nucleotides. These interactions can affect the way the molecules interact with each other and can lead to changes in their properties.
Biochemical and Physiological Effects
2-AOX has been found to have various biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have a stimulatory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-AOX has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Furthermore, 2-AOX has been found to have an anticoagulant effect, which may be beneficial in the treatment of certain medical conditions.
実験室実験の利点と制限
2-AOX has several advantages for laboratory experiments. For example, it is easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is a chiral compound, which makes it useful for studying the structure-activity relationships of various compounds. However, there are some limitations to using 2-AOX in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.
将来の方向性
In the future, 2-AOX could be used to develop new drugs and treatments for various medical conditions. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as to synthesize a wide range of compounds. Furthermore, it could be used to study the structure-activity relationships of various compounds, which could lead to the development of more effective drugs. Finally, it could be used to study the effects of chiral compounds on the human body, which could lead to the development of new treatments for various diseases.
合成法
2-AOX is synthesized through a two-step process. In the first step, a reaction between ethyl 4-aminooxane-2-carboxylate and hydrochloric acid is carried out. This reaction produces ethyl 4-aminooxane-2-carboxylate hydrochloride, which is then purified and crystallized. In the second step, the purified hydrochloride is treated with an acidic solution such as acetic acid, which causes a racemization reaction. This reaction results in a mixture of diastereomers, the (R)- and (S)-enantiomers of 2-AOX.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-aminooxane-2-carboxylate hydrochloride involves the reaction of ethyl 2-oxo-4-phenylbutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutanoate. This intermediate is then reacted with sodium hydride and 4-aminooxane-2-carboxylic acid to form ethyl 4-aminooxane-2-carboxylate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt and a mixture of diastereomers.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Hydroxylamine hydrochloride", "Sodium hydride", "4-Aminooxane-2-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with hydroxylamine hydrochloride in ethanol to form ethyl 4-hydroxy-2-oxo-4-phenylbutanoate.", "Step 2: Sodium hydride is added to the reaction mixture from step 1, followed by the addition of 4-aminooxane-2-carboxylic acid. The mixture is stirred at room temperature for several hours to form ethyl 4-aminooxane-2-carboxylate.", "Step 3: Hydrochloric acid is added to the product from step 2 to form the hydrochloride salt and a mixture of diastereomers." ] } | |
CAS番号 |
2470440-27-6 |
分子式 |
C8H16ClNO3 |
分子量 |
209.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




